molecular formula C14H24OSi B8129514 tert-Butyl(3-ethylphenoxy)dimethylsilane

tert-Butyl(3-ethylphenoxy)dimethylsilane

Cat. No.: B8129514
M. Wt: 236.42 g/mol
InChI Key: FPVVLQRSBAXJSE-UHFFFAOYSA-N
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Description

tert-Butyl(3-ethylphenoxy)dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenylethane backbone. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-ethylphenoxy)dimethylsilane typically involves the reaction of phenylethane with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tert-butyldimethylsiloxy group can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions are less common but can involve the phenylethane backbone.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride for deprotection.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced phenylethane derivatives.

    Substitution: Various substituted phenylethane derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: tert-Butyl(3-ethylphenoxy)dimethylsilane is widely used as a protecting group for hydroxyl functionalities in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.

Biology and Medicine: In biological research, this compound is used in the synthesis of complex molecules, including pharmaceuticals. It aids in the protection of sensitive hydroxyl groups during the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl(3-ethylphenoxy)dimethylsilane primarily involves its role as a protecting group. The tert-butyldimethylsiloxy group forms a stable bond with hydroxyl functionalities, preventing them from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack.

Comparison with Similar Compounds

  • tert-Butyldimethylsiloxypropane
  • tert-Butyldimethylsiloxypropanal
  • tert-Butyldimethylsiloxypropanol

Comparison: tert-Butyl(3-ethylphenoxy)dimethylsilane is unique due to its phenylethane backbone, which imparts different chemical properties compared to its aliphatic counterparts. The presence of the phenyl group enhances its stability and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

tert-butyl-(3-ethylphenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVVLQRSBAXJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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